
Application Notes and Protocols:[1][2]-
Sigmatropic Rearrangement of Allyl Phenyl

Selenide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Allyl phenyl selenide

Cat. No.: B085801 Get Quote
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This document provides detailed application notes and experimental protocols for the[1][2]-

sigmatropic rearrangement of allyl phenyl selenide derivatives. This powerful transformation

is a valuable tool in modern organic synthesis, enabling the stereoselective formation of allylic

alcohols and amines, which are key structural motifs in many natural products and

pharmaceutical agents.

Introduction
The[1][2]-sigmatropic rearrangement is a pericyclic reaction involving the concerted

reorganization of a five-membered allylic system containing a heteroatom. In the context of

organoselenium chemistry, allyl phenyl selenides can be readily oxidized to the

corresponding selenoxides or converted to selenimides. These intermediates undergo a rapid

and often highly stereoselective[1][2]-sigmatropic rearrangement to furnish allylic selenenate or

seleninimidate esters, respectively. Subsequent hydrolysis or reductive workup yields the

desired allylic alcohols or amines.[3][4] This methodology offers a mild and efficient alternative

to traditional methods for the synthesis of these important functional groups.

Applications of this rearrangement are found in the synthesis of complex molecules, including

natural products like solandelactone E, and in the preparation of non-natural amino acids and

peptides.[3] The stereochemical outcome of the reaction can often be controlled by the
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geometry of the starting alkene and the chirality of the substituents, making it a valuable tool for

asymmetric synthesis.[4]

Reaction Mechanisms
The[1][2]-sigmatropic rearrangement of allyl phenyl selenide derivatives proceeds through a

concerted, five-membered cyclic transition state. The reaction can be initiated by either

oxidation of the selenide to a selenoxide or by its conversion to a selenimide.

Rearrangement of Allyl Phenyl Selenoxides
The process begins with the oxidation of the allyl phenyl selenide to an allyl phenyl

selenoxide. This intermediate then undergoes a[1][2]-sigmatropic rearrangement to form an

allylic selenenate ester. Subsequent hydrolysis of the selenenate ester yields the

corresponding allylic alcohol. The rearrangement is typically irreversible as the selenenate

ester is thermodynamically more stable.[3]
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Caption: Mechanism of the[1][2]-sigmatropic rearrangement of allyl phenyl selenoxides.

Rearrangement of Allyl Phenyl Selenimides
Alternatively, the allyl phenyl selenide can be treated with an aminating agent, such as N-

chlorosuccinimide (NCS) and an amine, to form an allylic selenimide. This intermediate

undergoes a similar[1][2]-sigmatropic rearrangement to produce a seleninimidate ester, which

upon reductive workup or hydrolysis, provides the corresponding allylic amine.
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Caption: Mechanism of the[1][2]-sigmatropic rearrangement of allyl phenyl selenimides.

Experimental Protocols
Protocol 1: Synthesis of Allyl Phenyl Selenide Starting
Materials
A general and efficient method for the synthesis of symmetrical and unsymmetrical allyl phenyl
selenides involves the reaction of diphenyl diselenide with an appropriate allylic halide or
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alcohol derivative.

Materials:

Diphenyl diselenide (PhSe)₂

Sodium borohydride (NaBH₄)

Allylic bromide or chloride

Ethanol (EtOH) or Tetrahydrofuran (THF)

Nitrogen or Argon atmosphere

Procedure:

To a stirred solution of diphenyl diselenide (1.0 mmol) in ethanol (10 mL) under an inert

atmosphere, add sodium borohydride (2.2 mmol) portion-wise at 0 °C.

Stir the reaction mixture at room temperature for 1 hour, during which the yellow color of the

diselenide will disappear, indicating the formation of sodium phenylselenide (PhSeNa).

Cool the reaction mixture to 0 °C and add the allylic bromide (1.2 mmol) dropwise.

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the

progress by thin-layer chromatography (TLC).

Upon completion, quench the reaction with water (10 mL) and extract with diethyl ether (3 x

15 mL).

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel to afford the desired

allyl phenyl selenide.

Quantitative Data for Synthesis of Allyl Phenyl Selenides:
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Entry Allylic Halide Product Yield (%)

1 Allyl bromide Phenyl allyl selenide 95

2 Cinnamyl chloride
Cinnamyl phenyl

selenide
92

3 (E)-1-bromo-2-butene
(E)-2-butenyl phenyl

selenide
88

4
3-bromo-2-methyl-1-

propene

2-methylallyl phenyl

selenide
90

Protocol 2:[1][2]-Sigmatropic Rearrangement of Allyl
Phenyl Selenoxides to Allylic Alcohols
This protocol describes the oxidation of an allyl phenyl selenide to the corresponding

selenoxide, which then undergoes a spontaneous[1][2]-sigmatropic rearrangement and

subsequent hydrolysis to yield an allylic alcohol.

Materials:

Allyl phenyl selenide derivative

30% Hydrogen peroxide (H₂O₂)

Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)

Pyridine (optional, to buffer the reaction)

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

Procedure:

Dissolve the allyl phenyl selenide (1.0 mmol) in dichloromethane (10 mL) and cool the

solution to -78 °C.
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Add pyridine (1.2 mmol) to the solution (optional).

Slowly add 30% hydrogen peroxide (1.2 mmol) dropwise to the stirred solution.

Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and

stir for an additional 1-3 hours. Monitor the reaction progress by TLC.

Quench the reaction by adding saturated aqueous sodium thiosulfate solution (10 mL).

Separate the layers and extract the aqueous layer with dichloromethane (2 x 10 mL).

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and

brine, then dry over anhydrous sodium sulfate.

Concentrate the solution under reduced pressure and purify the crude product by flash

column chromatography on silica gel to obtain the allylic alcohol.

Quantitative Data for the Synthesis of Allylic Alcohols:

Entry
Allyl Phenyl
Selenide
Substrate

Product Yield (%)
Diastereomeri
c Ratio (dr)

1
(E)-2-butenyl

phenyl selenide

(E)-1-methyl-2-

propen-1-ol
85 N/A

2
Cinnamyl phenyl

selenide

1-phenyl-2-

propen-1-ol
90 N/A

3

(Z)-3-phenyl-2-

propenyl phenyl

selenide

(E)-3-phenyl-2-

propen-1-ol
78 >95:5 (E/Z)

4

(R,E)-1-phenyl-2-

butenyl phenyl

selenide

(1S,2E)-1-

phenyl-2-buten-

1-ol

82 90:10
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Protocol 3: NCS-Mediated[1][2]-Sigmatropic
Rearrangement of Allyl Phenyl Selenides to Allylic
Amines
This protocol details the conversion of an enantioenriched allyl phenyl selenide to the

corresponding allylic amine via an NCS-mediated amination and subsequent[1][2]-sigmatropic

rearrangement.

Materials:

Enantioenriched allyl phenyl selenide

N-Chlorosuccinimide (NCS)

Amine (e.g., N-protected amino acid amide, aromatic amine)

Methanol (MeOH) or Dichloromethane (CH₂Cl₂)

Triethylamine (Et₃N)

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

Dissolve the enantioenriched allyl phenyl selenide (0.1 mmol) and the amine (0.12 mmol)

in methanol (1 mL) at -78 °C under an inert atmosphere.

Add a solution of NCS (0.11 mmol) in methanol (0.5 mL) dropwise to the reaction mixture.

Stir the reaction at -78 °C for 30 minutes, then allow it to warm to room temperature over 2

hours.

Quench the reaction with saturated aqueous sodium bicarbonate solution (5 mL) and extract

with ethyl acetate (3 x 10 mL).

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to yield the protected

allylic amine.

Quantitative Data for the Synthesis of N-Aryl Vinyl Glycines:

Entry
Allyl Phenyl
Selenide

Amine Product Yield (%)
Diastereom
eric Ratio
(dr)

1

(S,E)-1-

phenyl-2-

butenyl

phenyl

selenide

Aniline

(S,E)-N-(1-

phenyl-2-

butenyl)anilin

e

75 >95:5

2

(S,E)-1-(4-

methoxyphen

yl)-2-butenyl

phenyl

selenide

p-Toluidine

(S,E)-N-(1-(4-

methoxyphen

yl)-2-

butenyl)-4-

methylaniline

72 >95:5

3

(S,E)-1-

phenyl-2-

butenyl

phenyl

selenide

Boc-Gly-NH₂

Boc-Gly-

(S,E)-N-(1-

phenyl-2-

butenyl)amid

e

68 92:8

4

(S,E)-1-

phenyl-2-

butenyl

phenyl

selenide

H-Phe-OMe

(S,E)-N-(1-

phenyl-2-

butenyl)-L-

phenylalanine

methyl ester

65 88:12

Experimental Workflow Visualization
The general workflow for the application of the[1][2]-sigmatropic rearrangement of allyl phenyl
selenides in synthesis is depicted below.
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Caption: General synthetic workflow from allyl phenyl selenides to allylic alcohols and

amines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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